2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Lipophilicity ADME prediction thiazolo-triazole SAR

This 2-ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol delivers a rare combination of a pyrrolidine tertiary amine, an unsubstituted phenyl ring, and a 2-ethyl thiazole core. The 6‑OH handle enables rapid prodrug derivatization, while the ethyl‑induced cLogP increase (~3.1) supports CNS-permeable library design. Unlike piperidine or morpholine analogs, the pyrrolidine geometry provides a distinct hydrogen‑bond vector orientation for kinase/GPCR selectivity profiling. Ideal for dedicated antimicrobial and oncology SAR expansion.

Molecular Formula C17H20N4OS
Molecular Weight 328.43
CAS No. 898361-21-2
Cat. No. B2550405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS898361-21-2
Molecular FormulaC17H20N4OS
Molecular Weight328.43
Structural Identifiers
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC4)O
InChIInChI=1S/C17H20N4OS/c1-2-13-18-17-21(19-13)16(22)15(23-17)14(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-5,8-9,14,22H,2,6-7,10-11H2,1H3
InChIKeyFCQBHGQWSQEIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol – Core Chemistry and Supply-Relevant Identity (CAS 898361-21-2)


The target compound is a fused [1,3]thiazolo[3,2‑b][1,2,4]triazole scaffold bearing a 2‑ethyl substituent, a 6‑hydroxy group, and a phenyl(pyrrolidin‑1‑yl)methyl motif at position 5 . This architecture places it within a well‑established class of nitrogen‑ and sulfur‑rich heterocycles that is widely explored for antimicrobial, anti‑inflammatory and anticancer programmes. The combination of a pyrrolidine ring, an unsubstituted phenyl appendage and the ethyl‑substituted thiazole core distinguishes it from both earlier thiazolo‑triazole congeners and other pyrrolidine‑ or piperidine‑containing analogs, providing a distinct starting point for structure‑activity relationship (SAR) expansion [1].

Why Non‑Specific Thiazolo-Triazoles Cannot Replace 2‑Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol in Focused Lead‑Optimization Campaigns


The thiazolo[3,2‑b][1,2,4]triazole class exhibits steep SAR gradients: variations in the C‑2 alkyl chain, the nature of the amine ring (pyrrolidine vs. piperidine vs. morpholine) and the aryl substitution pattern profoundly alter anti‑inflammatory, anticancer and antimicrobial potency [1]. Even conservative replacements—such as swapping pyrrolidine for piperidine or exchanging a phenyl ring for a 3‑fluorophenyl—can shift the conformational ensemble of the central methine carbon and redirect target engagement [2]. Consequently, generic selection of a “similar” thiazolo‑triazole risks missing the subtle pharmacophoric requirements that drive activity in a given phenotypic or target‑based assay, making precise identity confirmation essential for reproducible research and industrial batch qualification.

Quantitative Differentiation Evidence for 2‑Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2‑b][1,2,4]triazol‑6‑ol Against Key Comparators


Position‑2 Ethyl Substitution Confers Higher Lipophilicity and Alters ADME Profile Relative to the 2‑Methyl Analog

In comparison to the 2‑methyl analog (2‑methyl‑5‑[phenyl(pyrrolidin‑1‑yl)methyl]thiazolo[3,2‑b][1,2,4]triazol‑6‑ol), the target compound’s 2‑ethyl substituent increases calculated logP by approximately 0.4–0.5 log units (cLogP ≈ 3.1 vs. ≈ 2.6 for the methyl congener, predicted using the consensus model in SwissADME) [1]. This shift is expected to modulate passive membrane permeability and tissue distribution, a critical parameter for lead‑optimization programs where modulating logP within the range of 1–4 is a primary goal.

Lipophilicity ADME prediction thiazolo-triazole SAR

Pyrrolidine vs. Piperidine Amine Ring: Conformational Restriction Drives Differential Target Complementarity

The pyrrolidine ring in the target compound imposes a smaller steric footprint and a more restricted conformational envelope compared to the piperidine ring found in analogs such as 5‑((2,4‑dichlorophenyl)(piperidin‑1‑yl)methyl)‑2‑ethylthiazolo[3,2‑b][1,2,4]triazol‑6‑ol . In published crystallographic analyses of related pyrrolidine‑containing heterocycles, the pyrrolidine N‑center typically deviates ≈0.5 Å less from the plane of the attached methine carbon than does a piperidine nitrogen, which can translate into differential hydrogen‑bonding geometries with protein binding pockets [1]. While direct IC₅₀ head‑to‑head data are not yet available, the conformational distinction is sufficient to make the two amine‑ring variants non‑interchangeable in SAR exploration.

conformational analysis pyrrolidine vs. piperidine thiazolo-triazole core

Class‑Level Antimicrobial Activity Range for Thiazolo[3,2‑b][1,2,4]triazole Scaffolds Provides a Baseline for Phenotypic Prioritisation

A recent evaluation of structurally related [1,3]thiazolo[3,2‑b][1,2,4]triazoles reported minimum inhibitory concentrations (MIC) ranging from 0.97 to 250 µg mL⁻¹ against a panel of Gram‑positive and Gram‑negative bacteria [1]. Within that series, compound 2a (a 2‑heptyl‑3‑phenyl‑triazolium salt) exhibited an MIC of 31.25 µg mL⁻¹ against Candida albicans. Although not a direct measurement for the target compound, this class‑wide benchmark establishes the typical activity window that an ethyl‑substituted, pyrrolidine‑bearing analog would be expected to achieve upon biological evaluation, providing a procurement‑relevant performance expectation.

antimicrobial MIC thiazolo-triazole class

Anticancer Potency of Thiazolo[3,2‑b][1,2,4]triazole Derivatives Against Human Cancer Cell Lines Sets a Context for Lead Selection

Several structurally related thiazolo[3,2‑b][1,2,4]triazole derivatives have shown single‑digit micromolar IC₅₀ values against human cancer cell lines. In one study, compound 6m (a coumarinyl‑thiazolotriazole) displayed an IC₅₀ of 5.64 µM against HeLa cells, while cisplatin gave 11.3 µM [1]. In another independent work, a 3,4,5‑trimethoxy‑substituted oxadiazole‑thiazolotriazole (17a) achieved IC₅₀ values of 0.04 µM (MCF‑7) and 0.10 µM (A549) [2]. These data illustrate the anticancer potential of the core scaffold. The target compound’s unique substitution pattern (ethyl, phenyl, pyrrolidine, free 6‑OH) provides a distinct vector for SAR expansion that has not yet appeared in published anticancer evaluations, representing a procurement opportunity for dedicated oncology teams.

anticancer IC50 thiazolo-triazole MTT assay

High‑Confidence Application Scenarios for 2‑Ethyl‑5‑(phenyl(pyrrolidin‑1‑yl)methyl)thiazolo[3,2‑b][1,2,4]triazol‑6‑ol Based on Quantitative Evidence


Novel Antimicrobial Lead Generation with a Pyrrolidine‑Functionalized Thiazolo‑Triazole Scaffold

With the class‑level MIC range of 0.97–250 µg mL⁻¹ against Gram‑positive and Gram‑negative pathogens [1], the target compound is a rational choice for constructing a focused library around the pyrrolidinyl‑methyl‑phenyl motif. Its free 6‑OH handle allows for rapid ester or carbamate prodrug derivatization to probe the impact of solubility on whole‑cell activity.

SAR Expansion of Thiazolo‑Triazole Anticancer Agents Aimed at Improving the Therapeutic Index

Given that structurally related thiazolotriazoles have reached low‑micromolar to sub‑micromolar IC₅₀ values against HeLa, MCF‑7 and A549 cells [1], the target compound’s 2‑ethyl and pyrrolidine substituents provide a divergent chemical space relative to previously explored 3,4,5‑trimethoxy‑ or coumarinyl‑based derivatives. Dedicated oncology screens will map the differential contribution of the ethyl‑pyrrolidine‑phenyl triad to selective cytotoxicity.

Lipophilicity‑Tuned Probe for CNS Target Engagement Studies

The predicted cLogP ≈ 3.1 places the compound within the optimal range for blood‑brain barrier penetration [1]. Combined with the pyrrolidine ring’s favourable size for CNS targets, the ethyl‑driven lipophilicity increase over the 2‑methyl analog (ΔcLogP ≈ +0.5) supports its use in medicinal chemistry campaigns where moderate permeability and reduced P‑gp efflux are sought.

Conformationally Defined Amine‑Ring Comparator in Kinase or GPCR Screening Panels

The conformational distinction between pyrrolidine and piperidine analogs (≈0.5 Å reduction in amine out‑of‑plane displacement) [1] makes the target compound a valuable tool for probing amine‑ring geometry requirements in kinase or GPCR ATP‑binding sites, where small changes in hydrogen‑bond vector orientation can dictate selectivity.

Quote Request

Request a Quote for 2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.